molecular formula C11H10N2 B3328062 3-Methyl-6-phenylpyridazine CAS No. 41398-19-0

3-Methyl-6-phenylpyridazine

Cat. No.: B3328062
CAS No.: 41398-19-0
M. Wt: 170.21 g/mol
InChI Key: ZFGVPRUDJBBCGH-UHFFFAOYSA-N
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Description

Significance of the Pyridazine (B1198779) Core in Chemical Sciences

The pyridazine ring is a notable heterocyclic system due to its distinct electronic and physical characteristics. It possesses a high dipole moment and weak basicity, which influence its interactions with biological targets and its suitability as a scaffold in drug design. nih.gov The two adjacent nitrogen atoms can act as hydrogen bond acceptors, a crucial feature for molecular recognition in biological systems. nih.gov This capacity for strong hydrogen bonding allows pyridazine-containing molecules to effectively interact with proteins and other biological macromolecules. nih.govblumberginstitute.org

In the realm of medicinal chemistry, the pyridazine core is considered a "privileged scaffold" because of its prevalence in a wide array of biologically active compounds. nih.govresearchgate.net Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. nih.govresearchgate.netresearchgate.netacs.org The pyridazine moiety can serve as a core framework or as a pharmacophoric element that directly interacts with a biological target. nih.gov The structural and electronic properties of the pyridazine ring can be finely tuned through the introduction of various substituents, allowing for the optimization of a compound's therapeutic effects. blumberginstitute.org

Overview of Research Directions for 3-Methyl-6-phenylpyridazine and Related Phenylpyridazines

Research into this compound and its analogs primarily revolves around the exploration of their potential as biologically active agents. The presence of both a methyl group and a phenyl group on the pyridazine core provides a foundational structure for further chemical modification and investigation of structure-activity relationships (SAR).

One significant area of research is the development of novel anticancer agents. The pyridazine nucleus is a key component in several targeted cancer therapies, and the introduction of a phenyl group can enhance interactions with specific biological targets. acs.org For instance, derivatives of 3-amino-6-phenylpyridazine have been investigated as antineuroinflammatory compounds, which is relevant to the pathology of neurodegenerative diseases that can have inflammatory components. nih.gov

The synthesis of various substituted phenylpyridazines is another active research direction. Chemists are continuously developing new and more efficient synthetic methods to access these compounds. organic-chemistry.org These synthetic efforts are often coupled with biological evaluations to identify new therapeutic leads. For example, studies have explored the synthesis and biological activity of pyridopyridazine (B8481360) derivatives, which are fused ring systems containing the pyridazine core. scirp.orgnih.gov

Furthermore, the hybridization of the pyridazine ring with other pharmacophoric groups is a common strategy to create novel molecules with enhanced or dual biological activities. acs.org This approach has been used to design and synthesize 3,6-disubstituted pyridazine derivatives with potential anticancer properties. acs.org The phenyl group in this compound can serve as a point of attachment for other functional groups, allowing for the creation of a diverse library of compounds for biological screening.

Historical Context of Pyridazine Chemistry Relevant to this compound

The history of pyridazine chemistry dates back to the late 19th century. The parent heterocycle, pyridazine, was first prepared through the oxidation of benzocinnoline followed by decarboxylation. wikipedia.org A more practical synthesis was later developed starting from maleic hydrazide. wikipedia.org Early investigations into pyridazine chemistry laid the groundwork for the synthesis of a vast number of derivatives.

The synthesis of pyridazines often involves the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine (B178648). wikipedia.orgchemtube3d.com This fundamental reaction has been adapted and refined over the years to produce a wide variety of substituted pyridazines. The first pyridazine was synthesized by Emil Fischer through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org

The development of synthetic methodologies for pyridazines has been crucial for exploring their biological potential. The discovery of the diverse pharmacological activities of pyridazine derivatives has fueled further research into this class of compounds. Marketed drugs containing the pyridazine ring, such as the antihypertensive agent hydralazine, have validated the therapeutic importance of this heterocyclic system. researchgate.netnih.gov The ongoing exploration of pyridazine chemistry continues to yield novel compounds with promising applications in medicine and other scientific fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-6-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-7-8-11(13-12-9)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGVPRUDJBBCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Derivatization Strategies for 3 Methyl 6 Phenylpyridazine

Modern Approaches to 3-Methyl-6-phenylpyridazine Core Synthesis

The construction of the this compound core can be achieved through various modern synthetic routes, including cyclization, cross-coupling, and multicomponent reactions.

Cyclization reactions are fundamental to forming the pyridazine (B1198779) ring. A common strategy involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. For the synthesis of this compound, a relevant precursor would be a 1-phenyl-1,4-butanedione derivative.

Another powerful method for constructing six-membered heterocyclic rings is the [4+2] cycloaddition, also known as the Diels-Alder reaction. In the context of pyridazine synthesis, an inverse-electron-demand Diels-Alder reaction between a 1,2,4,5-tetrazine (B1199680) and an alkyne can be utilized. nih.gov This approach allows for the introduction of substituents with a high degree of regioselectivity. Computational studies have also explored the mechanisms of pyridazine formation from tetrazines, suggesting that some reaction steps can be described as oxyanion-accelerated pericyclic processes. nih.gov

Transition metal-catalyzed [2+2+2] cycloadditions represent a convergent and atom-efficient method for constructing pyridine (B92270) and, by extension, pyridazine ring systems. nih.govacsgcipr.org This method involves the cyclotrimerization of alkynes and nitriles, offering a pathway to highly substituted pyridines. acsgcipr.org While less common for pyridazines, the principles can be adapted.

The following table summarizes various cyclization approaches for pyridazine synthesis.

Reaction Type Reactants Key Features Reference
Condensation1,4-Dicarbonyl compound, HydrazineTraditional and straightforward method.
Inverse-Electron-Demand Diels-Alder1,2,4,5-Tetrazine, AlkyneHigh regioselectivity, good for substituted pyridazines. nih.gov
[2+2+2] CycloadditionAlkynes, Nitriles (for pyridines)High atom economy, convergent synthesis. nih.govacsgcipr.org
Cascade Reactions from Tetrazines1,2,4,5-Tetrazines, Cyclic EnolatesInvolves oxyanion-accelerated pericyclic processes. nih.gov

Palladium-catalyzed cross-coupling reactions are indispensable tools for introducing aryl (phenyl) and alkyl (methyl) groups onto a pre-existing pyridazine core. Reactions like the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, are widely used. For instance, a halogenated pyridazine can be coupled with phenylboronic acid to introduce the phenyl group.

Desulfinative cross-coupling has emerged as a valuable alternative to overcome challenges associated with traditional methods like the Suzuki-Miyaura reaction, particularly for pharmaceutically relevant heteroaromatics. acs.org This method involves the use of sulfinate reagents as coupling partners. acs.org

The introduction of a methyl group can be achieved through similar cross-coupling strategies, for example, by using methylboronic acid or other organometallic methyl reagents. A patent describes the synthesis of 6-chloropyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine, highlighting the manipulation of a methyl group on the pyridazine ring. google.com

A summary of relevant cross-coupling reactions is provided in the table below.

Reaction Name Reactants Catalyst Key Features Reference
Suzuki-Miyaura CouplingOrganoboron compound, Organic halidePalladium complexVersatile, well-established.
Desulfinative Cross-CouplingSulfinate reagent, Organic halidePalladium complexOvercomes limitations of other methods. acs.org
Murahashi-Feringa CouplingOrganolithium reagent, Arenediazonium saltPalladium complexCan be performed in deep eutectic solvents. researchgate.net

Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without isolating intermediates. These strategies are increasingly applied to the synthesis of complex heterocyclic systems, including pyridazines.

A notable example is the cascade multicomponent synthesis of pyridazinones through the functionalization of alkenes. nih.gov This approach allows for the construction of the pyridazine core from simple, readily available starting materials in a one-pot process. nih.gov Computational studies have also shed light on the complex mechanisms of cascade reactions that form pyridazines from tetrazines. nih.gov

MCRs are particularly powerful for creating molecular diversity. The general principle involves combining three or more reactants in a way that the final product contains portions of all the initial components. While specific MCRs leading directly to this compound are not extensively detailed in the provided results, the development of MCRs for pyridazinone synthesis indicates the potential of this strategy. nih.gov

The table below highlights the key aspects of these advanced reaction types.

Reaction Type Key Principle Advantages Reference
Cascade ReactionMultiple bond-forming events occur in a single synthetic operation.High efficiency, reduced waste. nih.govnih.gov
Multicomponent Reaction (MCR)Three or more reactants combine in a one-pot reaction to form a product containing structural elements of all starting materials.High atom economy, molecular diversity, operational simplicity. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes. This includes the use of alternative energy sources and solvent-free conditions.

Performing reactions in the absence of a solvent or in the solid state can significantly reduce waste and the use of hazardous substances. While the direct solvent-free synthesis of this compound is not explicitly detailed, the principles of green chemistry encourage the exploration of such methods. acsgcipr.org Uncatalyzed multicomponent reactions are particularly amenable to solvent-free conditions. acsgcipr.org

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, higher yields, and improved selectivity compared to conventional heating methods. mdpi.com The use of microwave irradiation has been successfully applied to the synthesis of various pyridazine derivatives.

For instance, the cycloaddition of acetylenes to 1,2,4,5-tetrazines to form pyridazines can be significantly accelerated using microwave heating. nih.gov Reactions that would typically require several days of reflux can be completed in a matter of hours under microwave conditions. nih.gov Microwave-assisted synthesis has also been employed for the preparation of trisubstituted pyridine-3-carbonitrile (B1148548) derivatives, demonstrating its utility in constructing six-membered nitrogen-containing heterocycles. jocpr.com Furthermore, the synthesis of pyrazole (B372694) derivatives, which are structurally related to pyridazines, has been shown to be highly efficient under microwave irradiation, often using water as a solvent and a catalyst. sciforum.net

The following table summarizes the benefits of microwave-assisted synthesis for pyridazine and related heterocycles.

Reaction Type Heating Method Key Advantages Reference
Pyridazine Synthesis via CycloadditionMicrowaveReduced reaction times (days to hours), potential for unexpected reactivity. nih.gov
Pyridine-3-carbonitrile SynthesisMicrowaveEfficient one-pot synthesis. jocpr.com
Pyrido[3,2-f] nih.govmdpi.comthiazepine SynthesisMicrowaveBetter yields and shorter reaction times than conventional methods. mdpi.com
Pyrazole SynthesisMicrowaveRapid (2-4 min), uses water as a solvent. sciforum.net

Ultrasound-Mediated Synthesis Enhancements

The application of ultrasound in organic synthesis has emerged as a powerful green chemistry tool to accelerate reactions and improve efficiency. researchgate.net Sonochemical methods enhance chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures. researchgate.net This energy input leads to faster and more uniform mixing of reactants, often resulting in significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. researchgate.netnih.govnih.gov

For the synthesis of pyridazine derivatives, ultrasound irradiation has proven to be highly effective. For instance, reactions that traditionally require several hours of reflux can be completed in minutes under ultrasonic conditions. nih.govnih.gov Studies on the synthesis of various heterocyclic compounds, including pyridazines, demonstrate that ultrasound can promote reactions in eco-friendly solvents like water, further enhancing the green credentials of the process. rsc.orgmdpi.com While specific studies focusing exclusively on the ultrasound-mediated synthesis of this compound are not extensively detailed, the general success in synthesizing related pyridazine and pyrazolone (B3327878) derivatives strongly supports its applicability. researchgate.netresearchgate.net The use of ultrasound can facilitate the condensation reactions that form the pyridazine ring, offering a rapid and efficient alternative to traditional thermal methods. nih.govmdpi.com

Reaction TypeConventional Method (Time)Ultrasound-Mediated Method (Time)Key Advantages of UltrasoundReference
Synthesis of N-substituted-pyridazinonesSeveral hoursSubstantially decreasedHigh yields, mild conditions nih.gov
Synthesis of Hydrazine Carboxamides24 hours30-45 minutesFaster, more productive, eco-friendly nih.gov
Synthesis of Pyridazine Fatty EstersNot specifiedNot specified (high yields)Direct synthesis in water rsc.org
Three-component synthesis of pyridazine estersSilent conditionsHigh yields (50-90%)Catalyst-free, performed in water mdpi.com

Application of Ionic Liquids as Reaction Media and Catalysts

Ionic liquids (ILs) are salts with low melting points, often below 100°C, composed of organic cations and organic or inorganic anions. mdpi.commdpi.com Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to volatile organic solvents. mdpi.comjapsonline.com In chemical synthesis, ILs can act as benign reaction media, catalysts, or both, often leading to improved reaction rates and selectivities. mdpi.comjapsonline.com

The synthesis of heterocyclic compounds, including pyrimidine (B1678525) and pyrazole derivatives, has been successfully carried out in ionic liquids. japsonline.comresearchgate.net For example, the use of L-proline nitrate, an amino acid-based ionic liquid, has been shown to efficiently catalyze the synthesis of dihydropyrimidinones, achieving high yields in short reaction times at room temperature. japsonline.comjapsonline.com Brønsted acidic ionic liquids have been employed as dual solvent-catalysts for condensation reactions. researchgate.net The combination of ionic liquids with ultrasound irradiation represents a synergistic approach, further enhancing reaction efficiency and green credentials. rsc.org In the context of this compound synthesis, employing an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF4) could facilitate the cyclocondensation step, simplifying product isolation and allowing for the recycling of the reaction medium. researchgate.netrsc.org

Ionic LiquidCationAnionApplication in Heterocyclic SynthesisReference
L-proline nitrateProline-basedNitrateCatalyst for pyrimidine derivative synthesis japsonline.comjapsonline.com
[Bmim]BF41-butyl-3-methylimidazoliumTetrafluoroborateReaction medium for condensation reactions researchgate.netrsc.org
[Bmim]PF61-butyl-3-methylimidazoliumHexafluorophosphateReaction medium for condensation of pyrazolone researchgate.net
Pyridinium-based ILsPyridiniumBromideUsed as co-solvents to enhance enzyme stability nih.gov

Chemo- and Regioselective Functionalization of this compound

The functionalization of the this compound scaffold is crucial for developing new derivatives with tailored properties. Achieving chemo- and regioselectivity—the ability to modify a specific position or functional group in the presence of others—is a key challenge in synthetic chemistry. rsc.orgnih.gov

The position of electrophilic substitution on the phenyl ring of this compound is governed by the electronic properties of the pyridazine substituent. The phenyl group itself is known to be a weak activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. chemistrysteps.com However, the pyridazine ring is a π-deficient (electron-poor) heterocycle, which acts as a deactivating group, pulling electron density from the phenyl ring. researchgate.net

This deactivation makes EAS on the phenyl ring more challenging. The directing effect of the 6-pyridazinyl group is complex; however, deactivating groups with lone pairs (like halogens) are typically ortho, para-directors, while those without (like -NO₂) are meta-directors. masterorganicchemistry.com For the pyridazinyl substituent, substitution is often directed to the ortho and para positions, though steric hindrance from the heterocyclic core can favor the para position. chemistrysteps.comyoutube.com For instance, the nitration of 4-Nitrobiphenyl, where a deactivating nitro group is present, still results in substitution on the second ring at the 4' (para) position. chemistrysteps.com Therefore, careful selection of reaction conditions and catalysts is necessary to control the regiochemical outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation on the phenyl ring. wikipedia.org

The two adjacent nitrogen atoms in the pyridazine ring are nucleophilic and basic, presenting sites for derivatization. researchgate.netnih.gov These nitrogen atoms can undergo reactions such as alkylation or acylation. For example, N-phenacylation of β-nitropyridin-2-ones has been demonstrated, leading to N-(2-oxoethyl) derivatives that can be used in further cyclization reactions. mdpi.com The selective functionalization of one nitrogen over the other can be challenging due to their similar reactivity. However, steric hindrance imposed by the existing substituents (the methyl and phenyl groups) may influence the approach of an electrophile, potentially allowing for some degree of regioselectivity. The formation of pyridazinium salts by reaction with alkyl halides is a common transformation. mdpi.com

Introducing functional groups directly onto the carbon atoms of the pyridazine core can significantly enhance the molecular diversity of its derivatives. researchgate.net Due to the electron-deficient nature of the pyridazine ring, nucleophilic aromatic substitution (SNAr) is a more feasible strategy than electrophilic substitution. researchgate.net This often requires the pre-installation of a good leaving group, such as a halogen, on the pyridazine ring. Subsequent reaction with various nucleophiles (e.g., amines, alkoxides, thiols) can introduce a wide range of functionalities. Furthermore, methods for the direct C-H functionalization of pyridines are being developed, which could potentially be adapted for pyridazines. rsc.orgdigitellinc.comnih.gov The introduction of groups like bromine, iodine, nitro, and cyano onto the pyridazine scaffold has been noted to increase its reactivity and potential for further combinatorial derivatization. researchgate.net

Synthesis of this compound Analogues and Isosteres

Starting from the this compound core, a multitude of analogues and isosteres can be synthesized to explore structure-activity relationships for various biological targets. These modifications can involve substitutions at different positions of the pyridazine or phenyl rings, or replacement of the core scaffold with a bioisosteric equivalent.

For example, reacting 6-phenylpyridazin-3(2H)-one with aldehydes and hydrazines has been used to generate novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives. nih.gov Another example is the synthesis of 3-(4-methylpiperazine-1-ylmethyl)-4-(3-nitrophenyl)-6-phenylpyridazine, which introduces significant complexity and new functional groups onto the parent structure. prepchem.com The synthesis of 3-amino-6-phenyl-pyridazine derivatives has also been reported, providing a key intermediate for further functionalization. nih.gov Isosteric replacements could involve replacing the phenyl ring with other aromatic or heteroaromatic systems or altering the pyridazine core itself, for instance, by creating fused ring systems like pyrido[2,3-d]pyridazines. rsc.org

Analogue/Isostere ClassExample Compound/ScaffoldSynthetic StrategyReference
N-Substituted Oxo-pyridazinonesN-substitutedphenyl-6-oxo-3-phenylpyridazinesReaction of 6-phenylpyridazin-3(2H)-one with aldehydes and hydrazines nih.gov
Amino-pyridazine Derivatives3-amino-6-phenyl-pyridazine derivativeNot specified nih.gov
Complex Side-Chain Derivatives3-(4-methylpiperazine-1-ylmethyl)-4-(3-nitrophenyl)-6-phenylpyridazineReaction of a bromomethyl derivative with 1-methylpiperazine prepchem.com
Fused Heterocyclic SystemsPyrido[2,3-d]pyridazine-2,8-dione derivativesAnnulation of a 2-pyridone pattern rsc.org
Piperidine-based Analogues3-chloro-3-methyl-2,6-diarylpiperidin-4-onesMulti-component reaction of aldehyde, 3-chloro-2-butanone, and ammonium (B1175870) acetate nih.gov

Bioisosteric Replacements in the Phenyl and Pyridazine Moieties

Bioisosteric replacement is a cornerstone of medicinal chemistry, aimed at creating new molecules with similar biological properties to a parent compound by exchanging an atom or group with a broadly similar alternative. cambridgemedchemconsulting.com This strategy is often employed to enhance potency, improve metabolic stability, increase solubility, and reduce off-target effects. acs.orgnih.gov For this compound, both the phenyl and pyridazine rings are viable targets for such modifications.

Pyridazine Moiety Replacements: The pyridazine ring itself possesses a significant dipole moment and acts as a robust hydrogen bond acceptor, which are key features in molecular recognition. nih.gov Bioisosteric replacement of the pyridazine core is less common than for the phenyl ring but offers unique opportunities to fine-tune a molecule's electronic and steric properties. The goal is to retain the key pharmacophoric features while potentially introducing novel interactions or blocking unwanted metabolic pathways. mdpi.com For instance, other diazine isomers like pyrimidine or pyrazine (B50134) could be considered, although this would significantly alter the vector and dipole moment. In some contexts, pyridine has been explored as a bioisostere for substituted benzene (B151609) rings, but its utility is highly dependent on the specific biological target, and it is not always a tolerated replacement. ebi.ac.uk

Below is a table summarizing potential bioisosteric replacements for the core moieties of this compound.

Original MoietyPotential BioisostereRationale for Replacement
Phenyl Ring Pyridyl, ThienylModify aromatic interactions, alter hydrogen bonding capacity. cambridgemedchemconsulting.com
4-FluorophenylModulate electronic properties, potentially block metabolic oxidation. cambridgemedchemconsulting.com
Bicyclo[1.1.1]pentaneIntroduce 3D character, improve solubility and metabolic stability.
Azaspiro[3.3]heptaneExplore different exit vectors, enhance polarity. cambridgemedchemconsulting.com
Pyridazine Ring Pyrimidine, PyrazineAlter the position of nitrogen atoms, changing the dipole moment and H-bonding vectors. nih.gov
1,2,4-TriazineIncrease nitrogen content, further modifying electronic properties. nih.gov
Fused Bicyclic SystemsConstrain conformation, explore larger chemical space (see Section 2.4.2).

This table presents theoretical bioisosteric replacements based on general principles of medicinal chemistry.

Preparation of Fused-Ring Systems Incorporating this compound

Fusing additional rings onto the this compound scaffold is a powerful strategy to generate structurally complex and novel chemical entities. These fused systems can lock the molecule into a more rigid conformation, which can be advantageous for target binding, and can be used to develop compounds with unique biological activities. Two prominent examples of fused systems derived from pyridazines are pyridazino[4,5-b]indoles and triazolopyridazines.

Pyridazino[4,5-b]indoles: This class of fused heterocycles has been synthesized through various methods. One notable approach involves an intramolecular Heck-type reaction to form the indole (B1671886) ring system onto a pre-existing pyridazine. epa.gov Another modern and efficient method is the [3+3] annulation reaction between 2-alkenylindoles and hydrazonyl chlorides, which provides a convenient pathway to functionalized pyridazino[4,5-b]indoles in excellent yields. nih.gov These compounds have been investigated for various biological activities, including as cardiotonic agents and inhibitors of platelet aggregation. nih.gov A review of the reactions of pyridazino[4,5-b]indoles highlights their versatility and importance as synthetic targets. researchgate.net

Triazolopyridazines: The synthesis of drughunter.comepa.govCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazines is another important derivatization strategy. These systems are typically constructed by first preparing a chlorinated pyridazine intermediate, such as 8-chloro-6-methyl- drughunter.comepa.govCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazine, which can then undergo substitution reactions to install various functional groups. nih.gov The initial triazole-fused ring is often formed via cyclization of a hydrazine-substituted pyridazine with an appropriate reagent. nih.govnih.gov These derivatives have been explored as selective c-Met kinase inhibitors for cancer therapy. nih.govresearchgate.net

The table below outlines synthetic strategies for creating fused-ring systems from pyridazine precursors.

Fused SystemSynthetic StrategyKey Intermediates/Reagents
Pyridazino[4,5-b]indoles [3+3] Annulation2-Alkenylindoles, Hydrazonyl Chlorides, Base. nih.gov
Intramolecular Heck ReactionSuitably substituted pyridazine and indole precursors. epa.gov
Classical CyclizationIsatin derivatives and pyridazine hydrazines. researchgate.net
drughunter.comepa.govCurrent time information in Bangalore, IN.Triazolo[4,3-b]pyridazines Chlorination and CyclizationPyridazinone, POCl₃, 4-amino-1,2,4-triazole. nih.gov
Substitution on Fused CoreChloro-triazolopyridazine, Amines/Phenols. nih.govnih.gov

This table summarizes common synthetic routes to important pyridazine-based fused heterocycles.

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of stereocenters into drug candidates is a critical aspect of modern drug discovery, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological activities and safety profiles. researchgate.net While the parent this compound is achiral, derivatization can readily introduce chirality. However, specific methods for the direct stereoselective synthesis of chiral derivatives of this compound are not extensively documented in the reviewed literature.

General principles of asymmetric synthesis can be applied to generate chiral analogs. These strategies fall into several categories:

Asymmetric Catalysis: One could envision a synthesis starting from a prochiral precursor, where a chiral catalyst is used to induce stereoselectivity. For example, an asymmetric hydrogenation of a corresponding 6-phenyl-3-vinylpyridazine derivative could generate a chiral ethyl-substituted pyridazine. Similarly, methods like the osmium-catalyzed asymmetric dihydroxylation, which often uses chiral cinchona alkaloid-derived ligands, could be used to introduce chiral diols on a suitable unsaturated precursor. nih.gov

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to a precursor molecule to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. This is a classic and robust, though often less atom-economical, approach.

Atropisomerism: If sufficient steric bulk were introduced at positions adjacent to the bond connecting the phenyl and pyridazine rings (e.g., through ortho-substitution on the phenyl ring), rotation around this C-C bond could be restricted, leading to atropisomerism. The selective synthesis of one atropisomer over the other would constitute a stereoselective synthesis.

The importance of controlling the absolute configuration is highlighted by studies where replacing a planar phenyl ring with a three-dimensional saturated bioisostere led to enantiomers with markedly different biological effects, underscoring that tridimensionality has a significant impact on a drug's properties. researchgate.net Although direct examples are lacking for this compound, these established principles of stereoselective synthesis provide a clear roadmap for the future preparation of its chiral derivatives.

Advanced Spectroscopic and Structural Characterization of 3 Methyl 6 Phenylpyridazine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 3-Methyl-6-phenylpyridazine. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

The structural elucidation of this compound would begin with one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show signals for the methyl protons, typically a singlet in the upfield region (around 2.5-2.8 ppm), and distinct aromatic proton signals for both the pyridazine (B1198779) and phenyl rings in the downfield region (approximately 7.0-9.0 ppm). The ¹³C NMR spectrum would complement this by showing characteristic signals for the methyl carbon and the aromatic carbons of both rings.

To unambiguously assign these signals and reveal the molecular framework, a variety of two-dimensional (2D) NMR experiments are employed ipb.ptmdpi.com:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the correlations between the protons on the pyridazine ring and the protons within the phenyl ring, confirming their respective spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of which proton is bonded to which carbon, for instance, linking the methyl proton signal to the methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule.

Solution-State Conformational Analysis by NMR

The conformation of this compound in solution is primarily dictated by the rotation around the single bond connecting the phenyl and pyridazine rings. The degree of this rotation influences the chemical environment, and thus the chemical shifts, of the protons on both rings.

NOESY experiments are pivotal for this analysis. Spatial correlations between the ortho-protons of the phenyl ring and the H4/H5 protons of the pyridazine ring would indicate the degree of twisting between the two rings. A significant NOE enhancement would suggest a more coplanar arrangement, while the absence of such correlations would imply a more perpendicular orientation. The relative orientation of the two rings is a balance between steric hindrance (repulsion between the ortho-protons of the phenyl ring and the pyridazine ring) and electronic effects that might favor a more planar, conjugated system.

Single-Crystal X-ray Diffraction Analysis

Determination of Solid-State Molecular Conformation and Packing

While a specific crystal structure for this compound is not publicly documented, analysis of related structures, such as 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, reveals key features. nih.govresearchgate.net In such heterocyclic systems, the phenyl ring is typically twisted out of the plane of the heterocyclic ring to minimize steric clashes. nih.gov The dihedral angle between the two rings is a critical parameter determined by this analysis.

X-ray diffraction would also reveal how molecules of this compound pack together in a crystal lattice. This packing is governed by intermolecular forces and determines physical properties of the solid, such as melting point and density.

Crystal Engineering and Supramolecular Interactions

The study of how molecules arrange themselves in the solid state is known as crystal engineering. In pyridazine derivatives, intermolecular interactions such as π-π stacking and C-H···N or C-H···π hydrogen bonds are common. nih.gov

For this compound, one would expect potential π-π stacking interactions between the electron-deficient pyridazine ring of one molecule and the electron-rich phenyl ring of a neighboring molecule. Furthermore, the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, leading to the formation of C-H···N interactions with protons from the methyl group or aromatic rings of adjacent molecules. These non-covalent interactions guide the assembly of the molecules into larger, ordered supramolecular architectures. nih.gov

Mass Spectrometry for High-Resolution Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, which allows for the calculation of the exact molecular formula.

For this compound (C₁₁H₁₀N₂), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen.

When subjected to ionization in a mass spectrometer (e.g., by electron impact), the molecular ion ([M]⁺) is formed. This ion is often unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org The fragmentation pattern is a fingerprint of the molecule's structure. For this compound, likely fragmentation pathways would include:

Loss of a methyl radical (•CH₃): This would result in a significant peak at M-15.

Loss of N₂: Cleavage of the pyridazine ring could lead to the expulsion of a neutral nitrogen molecule, giving a peak at M-28.

Cleavage of the phenyl group: A fragment corresponding to the phenyl cation (C₆H₅⁺) at m/z 77 is a common feature in the mass spectra of phenyl-substituted compounds.

Formation of a pyridazine fragment: Loss of the phenyl group would leave a methyl-pyridazine fragment.

Analysis of these fragments helps to confirm the presence of the methyl and phenyl substituents and the pyridazine core. A hypothetical fragmentation pattern is outlined in the table below.

m/z (mass/charge ratio) Proposed Fragment Ion Possible Neutral Loss
170[C₁₁H₁₀N₂]⁺Molecular Ion
155[C₁₀H₇N₂]⁺•CH₃
93[C₅H₅N₂]⁺•C₆H₅
77[C₆H₅]⁺•C₅H₅N₂

This systematic application of advanced analytical techniques is essential for the unequivocal characterization of this compound, providing a complete picture of its molecular identity and properties.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. In the context of this compound and its analogues, these methods provide key insights into the vibrational modes of the pyridazine ring, the phenyl substituent, and the methyl group.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are often used in conjunction with experimental data to achieve a more precise assignment of vibrational bands. For instance, studies on related heterocyclic systems like 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) have demonstrated good agreement between experimentally recorded FT-IR and FT-Raman spectra and those simulated using DFT methods. researchgate.net This combined approach allows for a detailed understanding of the vibrational landscape of the molecule.

In novel pyridazinone derivatives, which share the core pyridazine structure, FT-IR spectroscopy has been instrumental in confirming their synthesis and characterizing their structural features. nih.gov For these compounds, characteristic vibrational frequencies are observed that correspond to specific functional groups, providing evidence for the successful formation of the target molecules. nih.gov

The vibrational spectra of pyridazine derivatives are typically characterized by several key regions:

C-H Vibrations: Aromatic C-H stretching vibrations from the phenyl ring are expected in the 3100-3000 cm⁻¹ region. The methyl group's C-H stretching vibrations will also appear in this vicinity.

C=N and C=C Stretching: The pyridazine ring contains both C=N and C=C bonds, and their stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. These bands are often intense and provide a fingerprint for the heterocyclic ring.

Ring Vibrations: The pyridazine ring as a whole will exhibit various in-plane and out-of-plane bending and stretching vibrations, which contribute to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

Methyl Group Vibrations: The methyl group will have characteristic symmetric and asymmetric bending vibrations, typically observed around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

While specific experimental data for this compound is not extensively detailed in the public domain, the analysis of related structures provides a solid framework for predicting its vibrational spectrum. For example, the IR spectra of Ru(bpy)₃²⁺ complexes, which feature polypyridyl ligands, show dominant IR bands in the 1400-1500 cm⁻¹ range, corresponding to the vibrations of the pyridine (B92270) rings. acs.org

Table 1: Representative Vibrational Frequencies for Pyridazine Analogues

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Compound Class
Aromatic C-H Stretch3100-3000Phenylpyridazines
C=N/C=C Stretch1600-1400Pyridazinones
Methyl C-H Bend1450 & 1375Methyl-substituted heterocycles
Ring Vibrations<1500Pyridazine derivatives

Note: This table is a generalization based on typical values for related compounds and may not represent the exact values for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optoelectronic Properties

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides valuable information about the electronic transitions within a molecule and its potential for optoelectronic applications. For this compound and its analogues, these techniques reveal how the molecular structure influences the absorption and emission of light.

The UV-Vis absorption spectra of pyridazine derivatives are generally characterized by π-π* transitions within the aromatic system. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the pyridazine and phenyl rings. For instance, in a series of extended 2,4,6-triphenyl-1,3,5-triazines, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings leads to a noticeable shift in the absorption maxima. mdpi.com Specifically, increasing the electron-releasing nature of a substituent can cause a bathochromic (red) shift of the primary absorption band. mdpi.com

Similarly, studies on phenothiazine (B1677639) derivatives have shown that their UV-Vis spectra can exhibit multiple absorption bands corresponding to localized aromatic π-π* transitions and intramolecular charge transfer (ICT) transitions. nih.gov The solvent environment can also play a significant role in the observed spectra.

Fluorescence spectroscopy provides insights into the emissive properties of these compounds. Many pyridazine and related heterocyclic derivatives exhibit fluorescence, and the efficiency of this emission is highly dependent on their molecular structure. The substitution pattern on the phenyl ring can have a profound effect on the fluorescence quantum yield. researchgate.net For example, in fluorescein (B123965) derivatives, substituents on the phenyl ring that are not directly conjugated to the fluorophore can still significantly impact the fluorescence efficiency through mechanisms like photoinduced electron transfer (PET). researchgate.net

The optoelectronic properties of this compound can be inferred from the behavior of its analogues. The presence of the phenyl group in conjugation with the pyridazine ring is expected to give rise to significant absorption in the UV region. The methyl group, being a weak electron-donating group, may have a modest influence on the electronic transitions compared to stronger electron-donating or -withdrawing substituents.

Table 2: Representative Electronic Spectroscopy Data for Phenyl-Substituted Heterocycles

Compound ClassAbsorption Maxima (λ_max, nm)Emission Maxima (λ_em, nm)Key Findings
Phenyl-substituted fluoresceinsVaries with substituentVaries with substituentRemote substitution on the phenyl ring affects fluorescence efficiency. researchgate.net
Extended triphenyl-triazines>400 (with certain substituents)Luminescent in solutionBathochromic shift observed with electron-releasing substituents. mdpi.com
Phenothiazine derivativesMultiple bands (π-π* and ICT)~580Solvent and concentration can induce spectral shifts. nih.gov

Note: This table provides examples from related compound classes to illustrate general principles. The specific values for this compound may differ.

The investigation of the electronic properties of these molecules is crucial for the design of new materials for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. Further research focusing specifically on this compound would be beneficial to fully elucidate its photophysical properties.

Computational and Theoretical Studies of 3 Methyl 6 Phenylpyridazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules. These calculations are based on solving the Schrödinger equation, and various approximation methods have been developed to make this computationally feasible for complex molecules.

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods. It is used to investigate the electronic properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. DFT calculations can accurately predict a wide range of properties for pyridazine (B1198779) derivatives.

Theoretical studies on various pyridazine-containing molecules demonstrate the utility of DFT in determining optimized molecular geometries, electronic states, and energy gaps. iiste.org For instance, in studies of π-conjugated pyridazine derivatives, DFT calculations using functionals like B3LYP have been employed to obtain information on conformation and electronic structure. mdpi.com These calculations are crucial for understanding the distribution of electrons within the molecule, which in turn governs its chemical behavior.

DFT is also used to calculate various molecular properties that are key to understanding reactivity and intermolecular interactions. These properties include ionization potential, electron affinity, chemical potential, global hardness, and softness. iiste.org For example, a theoretical study on pyridine (B92270), pyrimidine (B1678525), pyrazine (B50134), and pyridazine used the B3LYP functional with a 6-31(d, p) basis set to investigate how the position of nitrogen atoms affects the structural and electronic properties of the aromatic ring. iiste.org Such calculations provide a foundational understanding of the electronic character of the pyridazine core in 3-Methyl-6-phenylpyridazine.

Table 1: Examples of Properties Calculated for Diazine Molecules using DFT (B3LYP/6-31G(d,p))

PropertyPyridinePyrimidinePyrazinePyridazine
Total Energy (a.u.)-247.99-264.12-264.12-264.11
HOMO Energy (eV)-6.89-7.21-7.18-7.01
LUMO Energy (eV)-0.51-0.68-0.87-0.75
Energy Gap (eV)6.386.536.316.26
Dipole Moment (Debye)2.222.390.004.19

Note: This table is illustrative and based on data for parent diazine systems to demonstrate the types of properties calculated via DFT. The values are representative of typical computational outputs.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron assigned to a specific spatial distribution known as a molecular orbital. Ab initio and semi-empirical methods are used to perform this analysis.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data. While computationally intensive, they provide a fundamental description of the electronic structure.

Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate than ab initio methods.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy and spatial distribution of these frontier orbitals are key indicators of a molecule's ability to donate or accept electrons, and thus its reactivity. For π-conjugated pyridazine derivatives, DFT calculations have shown that the HOMO density is often concentrated on electron-donating parts of the molecule, while the LUMO density is focused on electron-accepting regions. mdpi.com In the case of this compound, the phenyl group would act as a π-system influencing the frontier orbitals, while the methyl group would have a smaller, inductive effect. The nitrogen atoms in the pyridazine ring introduce a significant degree of polarity and are typically involved in the LUMO, making them sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool often used in conjunction with these methods to understand charge distribution, hybridization, and donor-acceptor interactions within the molecule. researchgate.net

Molecular Modeling and Simulation

While quantum chemical calculations focus on the electronic structure of a single molecule, molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, including their conformational flexibility and interactions in different environments.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the phenyl group relative to the pyridazine ring.

Computational methods can be used to construct a Potential Energy Surface (PES), which maps the energy of the molecule as a function of one or more geometric parameters, such as dihedral angles. longdom.org By scanning the dihedral angle that defines the rotation of the phenyl group, researchers can identify the most stable (lowest energy) conformation and the energy barriers to rotation. For similar bi-aryl systems, it is common to find that a non-planar (twisted) conformation is the most stable due to a balance between conjugative effects (favoring planarity) and steric hindrance between hydrogen atoms on the adjacent rings (disfavoring planarity). Studies on related heterophanes have used computational techniques to explore stable conformers and the activation energies associated with ring flipping. cwu.edu

Table 2: Hypothetical Conformational Energy Profile for Phenyl Group Rotation in a Phenylpyridazine Derivative

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
02.5Planar (Eclipsed H-atoms)
300.5Twisted
450.0Most Stable (Twisted)
600.8Twisted
903.0Perpendicular

Note: This table is illustrative, showing a typical energy profile for rotation around a single bond connecting two aromatic rings.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. MD simulations can provide detailed insight into the behavior of a compound like this compound in a solvent, such as water or an organic solvent.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of each atom. hillsdale.eduresearchgate.net This allows for the study of dynamic processes such as conformational changes, solvent interactions, and the formation of intermolecular hydrogen bonds. For example, MD simulations of other pyridazine derivatives have been used to confirm the stability of ligand-receptor complexes and to analyze properties like the root-mean-square deviation (RMSD) and radius of gyration, which describe the molecule's structural stability and compactness over time. researchgate.net Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment.

Computational methods are invaluable for predicting the reactivity of a molecule and exploring potential reaction mechanisms. The electronic properties calculated by DFT, such as the distribution of frontier molecular orbitals and electrostatic potential, can identify the most likely sites for electrophilic or nucleophilic attack.

For this compound, the nitrogen atoms of the pyridazine ring are expected to be nucleophilic centers due to their lone pairs of electrons. The HOMO and LUMO distributions would indicate which atoms are most likely to participate in reactions. For instance, the LUMO is often localized on the pyridazine ring, suggesting it is susceptible to attack by nucleophiles. Conversely, the phenyl ring could be a site for electrophilic substitution, with the directing effects of the pyridazine substituent influencing the regioselectivity of the reaction. Computational chemistry can be used to model the transition states of potential reactions, allowing for the calculation of activation energies and the determination of the most favorable reaction pathways. jocpr.com

Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR)

Chemoinformatics and QSAR studies are foundational in modern drug design, enabling the prediction of biological activity from molecular structure.

QSAR Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, a QSAR study would involve the generation of a dataset of related molecules with experimentally determined biological activities against a specific target.

A typical QSAR workflow for this compound derivatives would involve:

Data Set Compilation: Gathering a series of this compound analogs with measured biological activities (e.g., IC50 or EC50 values).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., molecular shape, surface area) descriptors.

Model Development: Employing statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a predictive model.

Model Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external validation sets.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.

For this compound, a pharmacophore model could be developed based on a set of known active analogs. This model would serve as a 3D query to search for novel, structurally diverse compounds with the potential for similar biological activity. The key features of a pharmacophore for a series of this compound derivatives might include:

Pharmacophoric FeaturePotential Contribution from this compound
Aromatic RingThe phenyl group and the pyridazine ring itself.
Hydrophobic CenterThe methyl group and the phenyl ring.
Hydrogen Bond AcceptorThe nitrogen atoms in the pyridazine ring.

This approach is particularly valuable when the three-dimensional structure of the biological target is unknown.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This method significantly reduces the number of compounds that need to be synthesized and tested in the lab.

A virtual screening campaign for targets of this compound could be performed using either ligand-based or structure-based approaches.

Ligand-Based Virtual Screening: A validated pharmacophore model or a 2D similarity search based on the this compound scaffold could be used to screen vast compound databases like ZINC or PubChem.

Structure-Based Virtual Screening: If the 3D structure of the biological target is known, molecular docking simulations can be performed. In this process, this compound and other molecules from a virtual library are computationally "docked" into the binding site of the target protein. The binding affinity and pose of each compound are then scored to prioritize candidates for further investigation.

Virtual library design involves the creation of a focused collection of novel, yet synthetically accessible, compounds based on the this compound scaffold. These libraries can be designed to explore the structure-activity relationship around the core molecule by systematically modifying substituents at various positions.

While specific computational studies on this compound are limited, the methodologies described provide a robust framework for future research to unlock its therapeutic potential. The application of QSAR, pharmacophore modeling, and virtual screening will undoubtedly play a crucial role in the design and discovery of novel drug candidates based on this promising chemical entity.

Applications of 3 Methyl 6 Phenylpyridazine in Advanced Materials Science

Potential Optoelectronic Materials Applications

The electron-deficient nature of the pyridazine (B1198779) ring makes it an attractive building block for materials used in electronic devices. This property can facilitate electron transport and injection, which are critical processes in various optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

In the realm of OLEDs, pyridazine derivatives have been investigated as electron-transporting materials or as host materials for phosphorescent emitters. The introduction of a phenyl group, as in 3-Methyl-6-phenylpyridazine, could enhance the thermal and morphological stability of thin films, which is a desirable characteristic for device longevity. The methyl group might influence solubility and processing characteristics. For OFETs, the incorporation of such a molecule could potentially lead to n-type or ambipolar charge transport, although no specific studies on this compound have been reported to confirm this.

Photovoltaic Devices and Dye-Sensitized Solar Cells (DSSCs)

In the context of photovoltaics, pyridazine-containing molecules have been explored as non-fullerene acceptors in organic solar cells or as components of sensitizing dyes in DSSCs. The electron-withdrawing character of the pyridazine core in this compound could be beneficial for creating a suitable energy level alignment for efficient charge separation at the donor-acceptor interface. However, without experimental data on its absorption spectrum and electrochemical properties, its potential as a photovoltaic material remains purely speculative.

Luminescent and Chemiluminescent Materials

The inherent aromaticity and the presence of nitrogen heteroatoms in the pyridazine ring can give rise to luminescence. While some pyridazine derivatives are known to exhibit fluorescence or phosphorescence, the specific photophysical properties of this compound, such as its quantum yield and emission wavelength, have not been documented in the context of luminescent materials. Similarly, its potential as a precursor for chemiluminescent reactions has not been explored.

Potential in Polymeric and Supramolecular Assemblies

The structural features of this compound also suggest its potential utility in the construction of larger, functional architectures such as polymers and supramolecular systems.

Integration into Conjugated Polymers

Theoretically, this compound could be functionalized to enable its polymerization into conjugated polymers. The resulting polymers could possess interesting electronic and optical properties due to the incorporation of the electron-deficient pyridazine unit into the polymer backbone. This could lead to materials with applications in organic electronics. However, no such polymers based on this compound have been reported in the scientific literature.

Supramolecular Chemistry and Host-Guest Systems

The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors or coordination sites for metal ions, making this compound a potential building block for supramolecular assemblies. These assemblies could form well-defined structures such as cages, grids, or coordination polymers. In host-guest chemistry, the phenyl and methyl substituents could influence the size and shape of any potential binding cavity, but specific studies on its host-guest complexation behavior are absent from the literature.

Sensor Technologies and Chemical Probes

The unique electronic and structural characteristics of the pyridazine scaffold have positioned it as a promising platform for the development of advanced sensor technologies. The inherent electron-deficient nature of the pyridazine ring, combined with the ability to introduce various functional groups at different positions, allows for the fine-tuning of its photophysical and electrochemical properties. These tunable characteristics are central to the design of highly sensitive and selective chemosensors and biosensors. While direct research on this compound in this domain is limited, the broader class of pyridazine derivatives has demonstrated significant potential, offering a strong basis for its prospective applications.

Development of Optical Chemosensors

Optical chemosensors are devices that utilize changes in optical signals, such as fluorescence or color, to detect the presence of specific chemical species. The pyridazine core is an attractive component in the design of such sensors due to its influence on the electronic transitions of a molecule. The nitrogen atoms in the pyridazine ring can act as binding sites for analytes, and this interaction can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, leading to observable changes in its emission or absorption spectra.

Research into pyridazine derivatives has highlighted their potential in this area. For example, certain pyridazine-based molecules have been shown to exhibit significant changes in their fluorescence properties upon interaction with specific ions or molecules. This response is often attributed to the modulation of photoinduced electron transfer (PET) or ICT processes. The introduction of a phenyl group, as seen in this compound, can further enhance the π-conjugated system of the molecule, which is a critical factor in determining its photophysical behavior.

While specific studies on this compound as an optical chemosensor are not extensively documented, the general principles of sensor design suggest its potential utility. The methyl and phenyl substituents can be strategically functionalized to introduce specific recognition moieties for target analytes. The phenyl ring, for instance, could be modified to create a binding pocket for metal ions or organic molecules. The pyridazine nitrogen atoms could also serve as coordination sites. The resulting interaction would likely perturb the electronic structure of the entire molecule, leading to a detectable optical response.

A notable example within the broader pyridazine family is a D-A type 1,2-pyridazine derivative, 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine (TPP), which demonstrates "turn-on" fluorescence upon exposure to acid. nih.gov The protonation of the pyridazine ring in this compound leads to a significant color change in its emission, from blue to orange-red. nih.gov This has been harnessed to create a sensor film for trifluoroacetic acid (TFA), showcasing high sensitivity and reversibility. nih.gov Such findings underscore the inherent capability of the pyridazine ring system to act as a sensitive component in optical sensors.

The general approach to developing optical chemosensors based on pyridazine scaffolds often involves the strategic combination of an electron-donating group and the electron-accepting pyridazine ring to create a "push-pull" chromophore. This architecture can lead to compounds with desirable photophysical properties, such as high quantum yields and large Stokes shifts, which are beneficial for sensor applications.

Pyridazine Derivative Sensing Application Principle of Detection
3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine (TPP)Trifluoroacetic acid (TFA) sensorAcid-induced multicolor fluorescence

This table is generated based on available data for pyridazine derivatives and is for illustrative purposes, as specific data for this compound is not available.

Biosensor Applications

The principles that make pyridazine derivatives suitable for chemical sensors also extend to their potential use in biosensors. Biosensors are analytical devices that combine a biological component with a physicochemical detector for the detection of biological analytes. The pyridazine core can be incorporated into molecules designed to interact with biological targets such as proteins, nucleic acids, or even whole cells.

While specific research on the application of this compound in biosensors is not prominent in existing literature, the functional group tolerance and the synthetic accessibility of the pyridazine scaffold make it an attractive candidate for such applications. The phenyl group of this compound could be functionalized with biocompatible linkers to attach biomolecules like antibodies or enzymes. The inherent electrochemical or photophysical properties of the pyridazine core could then be used to transduce the biological recognition event into a measurable signal.

For instance, a pyridazine-based molecule could be designed to bind to the active site of a specific enzyme. This binding event could alter the local environment of the pyridazine core, leading to a change in its fluorescence or a shift in its redox potential, which could then be detected. The potential for pyridazine derivatives to act as fluorescent probes is an area of active investigation.

The development of biosensors often relies on materials that can be easily modified and integrated into various platforms. The chemical versatility of pyridazine derivatives allows for their incorporation into polymers, nanoparticles, or onto electrode surfaces, which are common components of biosensor devices.

Although direct experimental data for this compound in biosensing is not currently available, the foundational properties of the pyridazine chemical class suggest a promising future for its derivatives in this field. Further research focused on the targeted synthesis and biological evaluation of this compound-based probes is necessary to fully explore this potential.

Coordination Chemistry and Catalytic Applications of 3 Methyl 6 Phenylpyridazine As a Ligand

Design and Synthesis of 3-Methyl-6-phenylpyridazine-Based Ligands

The versatility of the this compound core allows for its incorporation into various ligand architectures, from simple monodentate structures to more complex polydentate and chiral frameworks.

Monodentate, Bidentate, and Polydentate Coordination Motifs

Monodentate Ligands: In their simplest form, pyridazine (B1198779) derivatives can act as monodentate ligands, coordinating to a metal center through one of the nitrogen atoms. purdue.eduyoutube.com These ligands are Lewis bases that donate a single pair of electrons to the metal. purdue.edu The coordination of a single this compound molecule allows for the study of its fundamental electronic and steric effects on the metal center.

Bidentate and Polydentate Ligands: More complex ligands can be designed by linking multiple this compound units or by incorporating other donor atoms into the ligand framework. This results in bidentate or polydentate ligands that can form more stable chelate complexes with metal ions. numberanalytics.com For instance, the synthesis of 3,6-di(2-pyridyl)pyridazine demonstrates the creation of a bidentate ligand capable of forming grid-like metal complexes. researchgate.net The chelate effect, where polydentate ligands form more stable complexes than their monodentate counterparts, is a key driving force in the design of these ligands. numberanalytics.com

The synthesis of these ligands often involves inverse-electron demand Diels-Alder reactions, providing a versatile route to highly functionalized pyridazine systems. researchgate.net For example, the reaction between 3,6-di(2-pyridyl)-1,2,4,5-tetrazine and various alkynes or alkenes yields a range of substituted pyridazine-based ligands. researchgate.net

Examples of Pyridazine-Based Ligand Motifs
Ligand TypeDescriptionSynthetic Strategy ExamplePotential Coordination
MonodentateA single this compound molecule coordinating through one nitrogen atom. purdue.eduyoutube.comDirect reaction of this compound with a metal precursor.Forms simple metal complexes, useful for fundamental studies.
BidentateTwo coordinating nitrogen atoms, often from linked pyridazine or other heterocyclic rings. numberanalytics.comSynthesis of 3,6-di(2-pyridyl)pyridazine via Diels-Alder reaction. researchgate.netForms stable five-membered chelate rings with metal ions. numberanalytics.com
PolydentateMultiple donor atoms allowing for the formation of highly stable complexes. numberanalytics.comIncorporation of pyridazine units into larger macrocyclic frameworks.Can create specific geometries and influence catalytic activity.

Chiral Ligand Architectures

The introduction of chirality into the ligand framework is crucial for applications in asymmetric catalysis. Chiral pyridazine-based ligands can be synthesized to create an asymmetric environment around the metal center, enabling enantioselective transformations. nih.gov

One approach to synthesizing chiral pyridazine ligands involves starting from a chiral precursor. For example, the synthesis of chiral pyridazin-3(2H)-ones has been achieved, and the pure enantiomers have been separated and characterized. nih.gov These studies have shown that the stereoselectivity of ligand-receptor interactions can be significant, with a preference for one enantiomer over the other. nih.gov Another strategy involves the use of a chiral backbone, such as trans-1,2-diaminocyclohexane, to construct chiral tripyridyldiamine ligands. nih.gov These ligands have been shown to favor a single coordination geometry in octahedral complexes. nih.gov

The synthesis of a chiral 2,2'-bipyridinediol ligand with 3,3'-dimethyl substituents, achieved through an O2-mediated oxidative homocoupling reaction, highlights a key strategy for preparing enantiomerically pure ligands. rsc.org

Metal Complexation Studies with Transition Metals

The coordination of this compound and its derivatives to transition metals results in a diverse range of complexes with interesting spectroscopic, structural, and electronic properties.

Spectroscopic and Structural Characterization of Metal Complexes

The formation of metal complexes with pyridazine-based ligands can be confirmed and characterized using various spectroscopic techniques. For instance, in the infrared (IR) spectrum, the coordination of a diimine site to a metal ion is indicated by a shift in the characteristic imine band. mdpi.com

X-ray crystallography is a powerful tool for determining the precise three-dimensional structure of these metal complexes. nih.govresearchgate.net For example, the crystal structure of a palladium(II) complex with a cyclometalated 2-phenylpyridine (B120327) ligand containing an amino-pyridine ligand has been determined, providing insights into the coordination geometry. unavarra.es Similarly, the structures of mercury(II) complexes with bis(alkoxyphenyl)pyridines have been characterized, revealing linear C-Hg-Cl coordination with additional stabilization from the pyridine (B92270) nitrogen and alkoxy oxygen. nih.gov

NMR spectroscopy is also invaluable for characterizing these complexes in solution. For instance, 1H and 13C NMR spectroscopy have been used to elucidate the structures of dinuclear copper(I) and silver(I) complexes with a substituted diimine ligand. mdpi.com

Spectroscopic and Structural Data for Pyridazine-Based Metal Complexes
Complex TypeSpectroscopic TechniqueKey FindingReference
Diimine-Cu(I)/Ag(I)IR SpectroscopyShift of the imine band upon coordination to the metal ion. mdpi.com
Pd(II)-2-phenylpyridineX-ray CrystallographyDetermination of the coordination geometry of the mononuclear complex. unavarra.es
Hg(II)-bis(alkoxyphenyl)pyridineX-ray CrystallographyLinear C-Hg-Cl coordination with stabilization from pyridine nitrogen. nih.gov
Diimine-Cu(I)/Ag(I)NMR SpectroscopyElucidation of the dinuclear structure in solution. mdpi.com

Electronic Properties of Metal-Pyridazine Complexes

The electronic properties of metal-pyridazine complexes are crucial for their potential applications, particularly in catalysis and materials science. These properties can be probed using techniques such as cyclic voltammetry and UV-Visible spectroscopy.

Cyclic voltammetry provides information about the redox behavior of the metal complexes. For instance, studies on iron(III) complexes with modified pyridine-containing ligands have shown that the Fe(III)/Fe(II) redox couple can be tuned by introducing electron-withdrawing or electron-donating groups on the pyridine ring. nih.gov This ability to control the electronic properties of the metal center is essential for designing catalysts with specific reactivity. nih.gov Similarly, rhenium(I) complexes with pyrazolyl-pyridazine ligands exhibit irreversible oxidation and reduction processes, which have been attributed to the Re(I)/Re(II) couple and ligand-centered reductions, respectively. researchgate.net

UV-Visible absorption spectroscopy reveals the electronic transitions within the complexes. Metal-to-ligand charge transfer (MLCT) bands are often observed in these complexes, which are crucial for their photophysical properties. mdpi.comresearchgate.net For example, rhenium(I) complexes with pyrazolyl-pyridazine ligands show an MLCT absorption band around 410 nm. researchgate.net The electronic properties of these complexes can also be investigated using computational methods like Density Functional Theory (DFT), which can provide insights into the nature of the frontier molecular orbitals (HOMO and LUMO) and the charge distribution within the molecule. tandfonline.comdigitellinc.com

Catalytic Activity in Organic Transformations

Metal complexes containing pyridazine-based ligands have shown promise as catalysts in a variety of organic transformations, including cross-coupling reactions and hydrogenations.

The ability to tune the electronic and steric properties of the ligand is key to controlling the catalytic activity. For example, in iron-catalyzed C-C coupling reactions, the catalytic activity of iron complexes with tetra-aza pyridinophane ligands was found to correlate directly with the iron redox potentials and metal binding constants, which were in turn controlled by substituents on the pyridine ring. nih.gov

Palladium complexes with pyridazine-type ligands are particularly well-known for their catalytic activity in cross-coupling reactions, such as the Suzuki-Miyaura coupling. rhhz.netmdpi.com These reactions are powerful tools for forming C-C bonds. rhhz.net The proposed mechanism for these reactions often involves an oxidative addition of the palladium catalyst to an electrophile, followed by transmetalation and reductive elimination. rhhz.net

Furthermore, pyridazine-based ligands have been employed in catalysts for hydrogenation reactions. youtube.commdpi.comunt.edu For instance, Crabtree's catalyst, a well-known hydrogenation catalyst, is a pyridine complex. wikipedia.org The design of chiral pyridazine ligands is particularly important for asymmetric hydrogenation, aiming to produce enantiomerically pure products.

Recent research has also explored the use of metal complexes with pyridazine-type ligands in other catalytic transformations, such as the cycloisomerization of N-propargyl benzamide. rsc.org

Lack of Publicly Available Research on the Catalytic Applications of this compound as a Ligand

Despite a comprehensive search of available scientific literature and databases, there is a notable absence of published research detailing the use of this compound as a ligand in several key areas of catalysis. Specifically, no significant findings have been reported for its application in hydrogenation, hydroformylation, hydroamination, hydroalkylation, or polymerization catalysis. This indicates that the potential of this particular pyridazine derivative as a coordinating ligand in these important chemical transformations remains largely unexplored or undocumented in the public domain.

While the broader field of coordination chemistry extensively utilizes pyridazine-containing ligands in various catalytic processes, the specific compound, this compound, has not been a focus of these investigations. The current body of scientific literature does not provide the necessary data to elaborate on its role in the catalytic cycles of the aforementioned reactions, nor does it offer insights into the performance, selectivity, or efficiency of any potential catalytic systems based on this ligand.

Consequently, a detailed discussion on the coordination chemistry and catalytic applications of this compound, as specified in the requested outline, cannot be provided at this time due to the lack of foundational research in these areas. Further investigation and scholarly publications are required to elucidate the catalytic potential of this compound.

Investigation of Biological Interactions and Molecular Mechanisms of 3 Methyl 6 Phenylpyridazine

Molecular Target Identification and Validation

The identification of specific molecular targets is a cornerstone of modern drug discovery. For the 3,6-disubstituted pyridazine (B1198779) class of compounds, research has primarily focused on their interaction with proteins that are critical for cancer cell progression.

Enzyme Inhibition Studies (e.g., CDK2 inhibition)

Cyclin-dependent kinases (CDKs) are a family of enzymes that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. A study on a series of 3,6-disubstituted pyridazines demonstrated their potential as inhibitors of CDK2, a key enzyme in the G1/S phase transition of the cell cycle. nih.gov

While direct inhibitory data for 3-Methyl-6-phenylpyridazine on CDK2 is not available in the reviewed literature, the study on its derivatives provides significant insights. Several compounds from the series were evaluated for their ability to inhibit CDK2 kinase activity. Notably, four derivatives, 11e , 11h , 11l , and 11m , exhibited potent inhibitory action. The derivative 11m , which features two morpholine (B109124) moieties, was identified as the most potent inhibitor in the series. nih.gov

Table 1: CDK2 Inhibition by 3,6-Disubstituted Pyridazine Derivatives

Compound IC₅₀ (nM) against CDK2
11e 151 ± 6.16
11h 43.8 ± 1.79
11l 55.6 ± 2.27
11m 20.1 ± 0.82

Data sourced from a study on 3,6-disubstituted pyridazines. nih.gov

In silico docking studies further supported the hypothesis that CDK2 is a probable enzymatic target for this class of compounds. The modeling explored the binding interactions of these pyridazine derivatives within the active site of CDK2. nih.gov

Receptor Binding and Ligand-Receptor Interactions

Information regarding the specific receptor binding profile and ligand-receptor interactions of this compound is not extensively detailed in the currently available scientific literature. While studies have been conducted on related heterocyclic systems, such as 3-phenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[3,4-a]phthalazines which show binding selectivity for GABA-A receptor subtypes, specific data for this compound is lacking. nih.gov

Protein-Ligand Biophysical Characterization

Detailed biophysical characterization of the binding of this compound to its potential protein targets, such as CDK2, is not available in the reviewed scientific literature. Such studies, which often involve techniques like X-ray crystallography, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC), would be crucial to fully understand the thermodynamics and kinetics of the interaction and to confirm the binding mode suggested by in silico models.

Cellular Pathway Modulation Studies

The anti-proliferative activity of the 3,6-disubstituted pyridazine class of compounds has been investigated through their effects on cellular pathways that are fundamental to cancer cell growth and survival.

Cell Cycle Progression Analysis

Consistent with their CDK2 inhibitory activity, derivatives of this compound have been shown to modulate cell cycle progression. In a study involving human breast cancer cell lines (T-47D and MDA-MB-231), the derivatives 11l and 11m were found to cause a significant alteration in the cell cycle distribution. nih.gov This disruption of the normal cell cycle is a key mechanism through which these compounds exert their anti-proliferative effects. The inhibition of CDK2 activity leads to a blockage at the G1/S checkpoint, preventing cells from entering the DNA synthesis phase and ultimately halting their division.

Apoptosis Induction Mechanisms

In addition to halting the cell cycle, effective anticancer agents often induce programmed cell death, or apoptosis. The 3,6-disubstituted pyridazine derivatives 11l and 11m were also found to be potent inducers of apoptosis in both T-47D and MDA-MB-231 breast cancer cells. nih.gov The induction of apoptosis was confirmed by an Annexin V-FITC apoptosis assay. nih.gov This suggests that this class of compounds can trigger the intrinsic or extrinsic apoptotic pathways, leading to the elimination of cancer cells.

Modulation of Cell Signaling Pathways

The investigation into this compound and its derivatives has shed light on their capacity to modulate various cell signaling pathways, which are often dysregulated in disease states. Research on structurally related pyridazine compounds suggests that they can influence key cellular processes. For instance, derivatives of 6-phenyl-3(2H)-pyridazinone have been identified as inhibitors of c-Met kinase, a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival. nih.gov Inhibition of the c-Met signaling pathway is a validated strategy in cancer therapy.

Furthermore, some pyridazine derivatives have demonstrated anti-inflammatory properties by targeting signaling cascades in glial cells. nih.gov A 3-amino-6-phenyl-pyridazine derivative was found to selectively block the production of pro-inflammatory cytokines such as IL-1β and nitric oxide (NO) by inhibiting associated protein kinases. nih.gov While direct evidence for this compound is still emerging, these findings on related structures suggest its potential to interfere with pathways such as:

Kinase signaling cascades: Potentially inhibiting protein kinases involved in cell growth and inflammation.

Inflammatory pathways: Modulating the production of inflammatory mediators.

Structure-Activity Relationship (SAR) Studies for Biological Activity

The biological activity of pyridazine derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

Elucidation of Key Structural Features for Desired Activity

For pyridazine-based compounds, specific structural motifs are critical for their biological effects. In the context of c-Met inhibition by pyridazin-3-one derivatives, the nature and position of substituents on the phenyl ring and the pyridazinone core significantly influence activity. nih.gov For this compound, the key structural features for investigation would include:

The Phenyl Group at position 6: This group is a significant contributor to the molecule's interaction with biological targets. Modifications to this ring, such as the addition of halogen or hydroxyl groups, can dramatically alter activity.

The Methyl Group at position 3: This group can influence the compound's steric and electronic properties, affecting how it fits into the binding site of a target protein.

SAR studies on related molecules, such as 3-phenylpyrazole derivatives, have utilized computational methods like comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) to identify key structural features for androgen receptor antagonism. nih.gov A similar approach could be applied to this compound to understand its interactions.

Rational Design of Derivatives based on SAR Insights

Insights gained from SAR studies enable the rational design of new derivatives with improved biological activity. Once the key structural features of this compound are understood, medicinal chemists can systematically modify the molecule to enhance its desired effects. For example, if the phenyl group is found to be crucial for activity, derivatives with different substituents on this ring could be synthesized to explore the impact on potency and selectivity. This iterative process of design, synthesis, and biological testing is fundamental to modern drug discovery. The goal is to develop new chemical entities with optimized pharmacological profiles.

In Vitro Biological Assay Development and Mechanistic Insights

To explore the biological activities of this compound, the development of robust in vitro assays is essential. These assays allow for the screening of compounds and the elucidation of their mechanisms of action at a cellular level.

Development of High-Throughput Screening (HTS) Assays

High-throughput screening (HTS) is a powerful technology used in drug discovery to test large numbers of compounds for their ability to modulate a specific biological target. amerigoscientific.comnih.govvipergen.com For this compound, HTS assays could be developed to screen for various activities, such as:

Enzyme Inhibition: Assays to measure the inhibition of specific enzymes, like kinases or phosphodiesterases. nih.govresearchgate.net

Receptor Binding: Assays to determine if the compound binds to and modulates the activity of a particular receptor.

Cell-Based Assays: Phenotypic screens to identify compounds that, for example, inhibit the proliferation of cancer cells or reduce the production of inflammatory markers.

These assays are typically performed in a multi-well plate format (96 or 384 wells), allowing for the rapid and automated testing of compound libraries. amerigoscientific.com

Table 1: Illustrative High-Throughput Screening Assay for this compound

Assay TypeTargetPrincipleReadout
Biochemical Assayc-Met KinaseMeasures the phosphorylation of a substrate peptide by the kinase in the presence of the test compound.Luminescence or Fluorescence
Cell-Based AssayCancer Cell Line (e.g., A549)Measures the viability of cancer cells after treatment with the test compound.Colorimetric (e.g., MTT) or Fluorometric (e.g., Resazurin)
Reporter Gene AssayNF-κB PathwayMeasures the activity of the NF-κB transcription factor, a key regulator of inflammation.Luciferase Expression

Investigation of Anti-Proliferative Mechanisms in Cellular Models

Should initial screens indicate that this compound possesses anti-proliferative activity, further investigation into its mechanism of action in cellular models would be warranted. Studies on other heterocyclic compounds have revealed various anti-proliferative mechanisms. nih.govresearchgate.net For instance, some compounds induce cell cycle arrest at specific phases (e.g., G1 or G2/M) or trigger apoptosis (programmed cell death). nih.govresearchgate.net

To investigate these mechanisms for this compound, a series of cell-based assays would be employed:

Cell Cycle Analysis: Using flow cytometry to determine the distribution of cells in different phases of the cell cycle after treatment.

Apoptosis Assays: Detecting markers of apoptosis, such as caspase activation (e.g., caspase-3, -9) or changes in the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2). nih.govnih.gov

Western Blotting: To measure the levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis. researchgate.net

Table 2: Hypothetical Anti-Proliferative Activity of this compound Derivatives

CompoundModificationCell LineIC₅₀ (µM)Mechanism of Action
This compound -A549 (Lung Cancer)15.2G2/M Cell Cycle Arrest
Derivative 14-Chloro on phenyl ringA549 (Lung Cancer)5.8Induction of Apoptosis
Derivative 24-Methoxy on phenyl ringA549 (Lung Cancer)22.1Weak Anti-proliferative
Derivative 33-Trifluoromethyl-A549 (Lung Cancer)8.5Caspase-3 Activation

This table is illustrative and based on typical data from SAR studies.

Mechanistic Studies of Antimicrobial Research (e.g., action against specific microbial enzymes)

Information regarding the specific molecular mechanisms by which this compound may exert antimicrobial effects, including its action on specific microbial enzymes, is not available in the reviewed scientific literature.

Antioxidant Mechanisms and Radical Scavenging Studies

Detailed studies elucidating the antioxidant mechanisms and radical scavenging properties of this compound could not be located. Consequently, data on its efficacy against various radicals and the underlying chemical processes are not available.

Applications in Agrochemical and Environmental Sciences Research Perspectives

Role in Agrochemical Research

The pyridazine (B1198779) chemical scaffold is recognized for its presence in various biologically active molecules, prompting investigations into the potential agrochemical applications of its derivatives. However, dedicated research focusing solely on 3-Methyl-6-phenylpyridazine in this context is specialized.

Herbicidal Action Mechanisms (Research Focus)

While a broad range of pyridazine derivatives have been synthesized and evaluated for their herbicidal properties, specific public domain research singling out this compound is not extensively documented. The research focus in this area has been more directed towards other substituted pyridazine analogues. For instance, studies have explored 4-(3-Trifluoromethylphenyl)pyridazine derivatives, which have demonstrated bleaching and herbicidal activities. nih.govnih.gov In some cases, these related compounds have shown the ability to completely inhibit chlorophyll (B73375) at low concentrations and exhibit herbicidal effects comparable to commercial herbicides against certain weeds. nih.gov The mechanism of action for these related bleaching herbicides often involves the inhibition of phytoene (B131915) desaturase, a key enzyme in the carotenoid biosynthesis pathway.

It is important to note that the herbicidal activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring. For example, research on a series of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives indicated that a substituted phenoxy group at the 3-position and an electron-withdrawing group on the benzene (B151609) ring were crucial for high herbicidal activity. nih.gov

Insecticidal Activity Investigations

The potential of pyridazine-containing structures in the development of insecticides is an area of interest in agrochemical research. However, specific investigations into the insecticidal activity of this compound are not widely reported in publicly available scientific literature. Research in this field has often focused on other heterocyclic structures or more complex pyridazine derivatives.

Plant Growth Regulation Studies

The influence of pyridazine derivatives on plant growth is another avenue of agrochemical research. Certain compounds containing the pyridazine moiety have been explored for their potential to act as plant growth regulators. Nevertheless, specific studies detailing the effects of this compound on plant growth regulation are limited.

Environmental Fate and Degradation Studies (Research Methods)

Understanding the environmental persistence and degradation of chemical compounds is crucial for assessing their ecological impact. Research into the environmental fate of pyridazine derivatives employs various methodologies to determine their transformation pathways.

Photochemical Degradation Pathways

The photochemical degradation of a compound refers to its breakdown under the influence of light. For pyridazine and its derivatives, this is a potential environmental transformation pathway. The rate of photodegradation can be influenced by the structure of the molecule, including the number and position of nitrogen atoms in the heterocyclic ring. nih.gov

General research on the photocatalytic degradation of N-heterocyclic aromatics has suggested that the pyridazine ring is more resistant to photodecomposition compared to pyridine (B92270) and pyrazine (B50134). nih.gov This is attributed to the arrangement of nitrogen atoms and the resulting bond energies within the ring structure. nih.gov The typical research methodology for studying photochemical degradation involves irradiating a solution of the compound with a light source that simulates sunlight and analyzing the transformation products over time using techniques like chromatography and mass spectrometry. The photolysis of some complex pyridazine derivatives has been shown to proceed through reactive intermediates, leading to various degradation products. researchgate.net

Biodegradation Research Methodologies

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the environmental fate of many chemical compounds. Research into the biodegradation of pyridazine derivatives is essential for understanding their persistence in soil and water systems.

Methodologies to study the biodegradation of pyridazine derivatives often involve incubating the compound with soil or water samples containing a natural microbial population and monitoring its disappearance over time. oup.com The identification of microbial strains capable of degrading these compounds is a significant area of research. For instance, studies have isolated bacteria that can utilize pyridine and its derivatives as a source of carbon and nitrogen. nih.govasm.org The degradation pathways often involve initial hydroxylation of the ring followed by ring cleavage. asm.org Research has shown that the biodegradability of pyridines can be influenced by the type and position of substituents on the ring. oup.com

The following table provides a summary of research findings on the degradation of pyridazine and related compounds.

Compound ClassDegradation PathwayKey Research Findings
Pyridazine Photochemical DegradationThe photodegradation rate is generally slower than that of pyridine and pyrazine. nih.gov
Pyridazine Derivatives BiodegradationDegradation can occur under aerobic conditions, often initiated by microbial hydroxylation and ring cleavage. nih.govasm.orgtandfonline.comresearchgate.net Substituents on the ring can significantly affect the rate of degradation. oup.com

Environmental Stability and Transformation Mechanisms

Photodegradation:

Sunlight-induced degradation is a significant pathway for the transformation of many nitrogen-containing heterocyclic compounds. The rate and products of photodegradation are influenced by the environmental medium (water, soil, or plant surfaces) and the presence of photosensitizing substances like humic acids. nih.gov For instance, the photodegradation of the pyridazine pesticide pyridaben (B1679940) has been shown to proceed through cleavage of C-S and C-N bonds, leading to the opening of the pyridazine ring. nih.gov Similarly, studies on other herbicides have demonstrated that photodegradation is often faster on soil surfaces than in water. nih.gov The half-life of pesticides under photolytic conditions can vary significantly, from a few hours in water to several days on surfaces or in different types of water. nih.govsmu.edu For pymetrozine, another nitrogen-containing heterocyclic pesticide, the half-life was found to be significantly shorter in water (0.9 hours) compared to on a wax surface (9.2 days), with photoinduced hydrolysis being a key degradation mechanism. smu.eduresearchgate.net

Microbial Degradation:

Microorganisms in soil and water play a crucial role in the breakdown of organic compounds. Pyridine and its derivatives are known to be biodegradable under both aerobic and anaerobic conditions. tandfonline.comtandfonline.com The microbial degradation of pyridines often involves initial hydroxylation of the ring, followed by ring cleavage. tandfonline.comasm.org Bacteria from various genera, such as Arthrobacter and Nocardia, have been identified as capable of utilizing pyridine derivatives as a source of carbon and nitrogen. tandfonline.comasm.org The degradation pathway for pyridine in Arthrobacter sp. has been shown to involve a direct oxidative cleavage of the pyridine ring without prior reduction or hydroxylation. nih.gov The presence of different substituents on the pyridine or pyridazine ring can significantly alter the biodegradability of the compound. tandfonline.com

Hydrolysis:

The chemical breakdown of a compound by reaction with water, or hydrolysis, can be a significant abiotic degradation pathway, particularly for compounds with susceptible functional groups. The ester bonds in some pesticides, for example, are susceptible to hydrolysis. wikipedia.org For pyridazine derivatives, hydrolysis can be an initial step in their transformation. In the case of pymetrozine, photoinduced hydrolysis at a C=N bond was identified as a critical step in its degradation in water. smu.eduresearchgate.net The rate of hydrolysis is often dependent on the pH of the surrounding medium.

Factors Influencing Environmental Stability:

Soil Properties: The organic matter and clay content of soil can lead to adsorption, which may reduce the availability of the compound for microbial degradation and photodegradation. However, in some cases, degradation is accelerated in soils with higher organic matter. nih.gov

Water Chemistry: The presence of dissolved organic matter, such as humic and fulvic acids, can act as photosensitizers, potentially accelerating photodegradation. nih.gov The pH of the water will also influence hydrolysis rates.

Climatic Conditions: Temperature and the intensity of solar radiation will directly affect the rates of both photochemical and microbial degradation processes. purdue.edu

While detailed experimental data on the half-life and transformation products of this compound are not available, the general behavior of related heterocyclic compounds suggests that it would be susceptible to a combination of photodegradation and microbial degradation, with the exact pathways and rates being highly dependent on specific environmental conditions.

Advanced Analytical Methodologies for 3 Methyl 6 Phenylpyridazine Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)

Chromatographic methods are fundamental to the analysis of 3-Methyl-6-phenylpyridazine, enabling its separation from impurities, starting materials, and other byproducts, as well as its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of pyridazine (B1198779) derivatives. The choice between normal-phase and reversed-phase HPLC depends on the polarity of the specific analytes. For this compound, a moderately polar compound, reversed-phase HPLC using a C18 or C8 column is typically effective. The mobile phase often consists of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode to achieve optimal separation. Detection is commonly performed using a UV detector, as the phenyl and pyridazine rings contain chromophores that absorb in the UV region. A simplified method for analyzing carbohydrate derivatives with a related pyrazolone (B3327878) structure (1-phenyl-3-methyl-5-pyrazolone) highlights the utility of HPLC for separating complex mixtures after derivatization. nih.gov

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized in a heated injector and separated on a capillary column. The choice of the stationary phase is critical; nonpolar columns (e.g., those with a 5% phenyl-polydimethylsiloxane phase) or mid-polar columns can provide good resolution for aromatic heterocyclic compounds. unl.edu Flame Ionization Detection (FID) can be used for quantification due to its excellent sensitivity for organic compounds, while a Thermal Conductivity Detector (TCD) is a viable, non-destructive alternative. For instance, GC has been effectively used to analyze various pyridine (B92270) derivatives, which are structurally related to pyridazines. thegoodscentscompany.com

Below is a table outlining typical GC parameters that could be adapted for the analysis of this compound, based on methods used for similar aromatic nitrogen heterocycles.

Table 1: Example Gas Chromatography (GC) Parameters for Pyridazine Analysis

Parameter Setting Purpose
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) A common, versatile column for separating a wide range of semi-volatile organic compounds.
Carrier Gas Helium Inert carrier gas providing good efficiency.
Injector Temp. 280 °C Ensures complete and rapid vaporization of the analyte.
Oven Program 60 °C (hold 1 min), then ramp to 300 °C at 15 °C/min Gradient temperature program to separate compounds with different boiling points.

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for robust quantification; MS for definitive identification. |

Electrochemical Methods for Sensing and Characterization

Electrochemical techniques offer a powerful means to investigate the redox properties of this compound. Methods such as cyclic voltammetry (CV) can provide valuable information about its electron transfer processes, stability of radical ions, and potential for use in applications like catalysis or electronic materials.

In studies of related N-containing aromatic molecules like pyrazines and quinoxalines, CV has been used to determine reduction and oxidation potentials. mdpi.com The electrochemical reduction of pyrazine (B50134), for example, involves a two-electron transfer to form its 1,4-dihydro counterpart. mdpi.com Similarly, research on pyridazine-bridged manganese carbonyl complexes has utilized cyclic voltammetry to characterize their electrochemical behavior and explore their potential as catalysts for CO2 reduction. mdpi.com These studies demonstrate that the pyridazine ligand plays a crucial role in the electronic properties and reactivity of the molecule. The presence of both an electron-donating methyl group and an aromatic phenyl group in this compound would influence its electrochemical signature, making these methods essential for its full characterization.

The table below summarizes key data that can be obtained from a cyclic voltammetry experiment on a representative pyridazine derivative.

Table 2: Representative Electrochemical Data from Cyclic Voltammetry

Parameter Description Example Value (for a related compound)
Epc Cathodic Peak Potential (Reduction) -2.1 V vs. Fc+/Fc
Epa Anodic Peak Potential (Oxidation) +0.8 V vs. SCE
i_pc / i_pa Ratio of Cathodic to Anodic Peak Current ~1.0 (for a reversible process)

| ΔEp | Peak-to-Peak Separation (Epa - Epc) | >59 mV (for a quasi-reversible or irreversible process) |

Note: Values are illustrative and depend heavily on the specific compound, solvent, and electrolyte used.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

To achieve unambiguous identification and quantification, especially in complex samples, chromatographic techniques are often coupled with mass spectrometry (MS). These "hyphenated" techniques, such as LC-MS and GC-MS, provide both retention time data from the chromatography and mass-to-charge ratio (m/z) data from the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for analyzing less volatile or thermally fragile pyridazine derivatives that are not amenable to GC. The LC system separates the components of a mixture, which are then introduced into the MS. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for LC-MS. For enhanced sensitivity and selectivity, a triple quadrupole mass spectrometer (LC-MS/MS) can be used. This setup allows for Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored, minimizing matrix interference and enabling quantification at very low levels. lcms.czeurl-pesticides.eu

The table below details typical mass spectrometry parameters that would be optimized for the analysis of this compound.

Table 3: Typical Hyphenated Mass Spectrometry Parameters

Parameter LC-MS/MS Setting GC-MS Setting
Ionization Mode ESI (Positive) Electron Ionization (EI)
Ion Source Temp. 120 °C 230 °C
Capillary Voltage 3000 V N/A
Electron Energy N/A 70 eV
Scan Mode Multiple Reaction Monitoring (MRM) Full Scan (m/z 50-500)

| Collision Gas | Argon | N/A |

Microfluidic and Miniaturized Analytical Systems for High-Throughput Research

The field of drug discovery and materials science increasingly relies on high-throughput screening (HTS) to rapidly evaluate large libraries of compounds. Microfluidic systems, or "lab-on-a-chip" technology, offer a platform for performing chemical reactions, separations, and analyses on a miniature scale. rsc.org These systems provide significant advantages, including drastically reduced consumption of samples and reagents, faster analysis times, and the potential for massive parallelization. wikipedia.org

For research involving this compound and its derivatives, microfluidic devices could be designed to:

Synthesize libraries of related pyridazine compounds in parallel microreactors.

Screen for biological activity by mixing the compounds with target enzymes or cells in microchannels.

Analyze reaction outcomes and purity using integrated separation techniques like microchip electrophoresis or chromatography.

While the direct application of microfluidics to this compound is not yet widely reported, the technology's success in other areas of chemical and biological analysis demonstrates its immense potential for accelerating research in this area. The development of such systems could enable rapid optimization of synthetic routes and faster identification of pyridazine derivatives with desirable properties.

Table 4: Advantages of Microfluidic Systems in Chemical Research

Feature Advantage Implication for Pyridazine Research
Miniaturization Requires only nanoliter to microliter sample volumes. Conserves valuable or difficult-to-synthesize compounds.
High Throughput Enables hundreds or thousands of experiments in parallel. Accelerates screening of pyridazine libraries for drug discovery.
Rapid Analysis Short diffusion distances and fast heat transfer lead to quicker results. Allows for real-time monitoring of synthesis and binding kinetics.

| Integration | Multiple laboratory functions (synthesis, separation, detection) on one chip. | Streamlines complex analytical workflows, reducing manual error. |

Future Research Directions and Emerging Paradigms for 3 Methyl 6 Phenylpyridazine

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel 3-Methyl-6-phenylpyridazine derivatives. These computational tools can significantly accelerate the identification of lead compounds with desired properties, reducing the time and cost associated with traditional research and development.

Machine learning models, particularly those based on quantitative structure-property relationship (QSPR) principles, are being developed to predict the efficacy of pyridazine (B1198779) compounds in various applications. For instance, ML models have been used to forecast the corrosion inhibition efficiency of pyridazine inhibitors, demonstrating the potential to design and screen candidates for industrial applications virtually. researchgate.net Similarly, deep learning and virtual screening protocols have been successfully employed to design and identify selective antagonists for biological targets, such as the adenosine (B11128) A2B receptor, using a scaffold-focused library of related heterocyclic compounds. tandfonline.com

For this compound, AI and ML can be leveraged to:

Predict Biological Activity: Develop models that can predict the therapeutic potential of novel derivatives against a range of biological targets.

Optimize Physicochemical Properties: Fine-tune the molecular structure to enhance properties like solubility, stability, and bioavailability.

De Novo Design: Generate entirely new molecular structures based on the this compound scaffold with a high probability of desired activity.

The application of these computational approaches will enable a more targeted and efficient exploration of the chemical space surrounding this compound.

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of novel and sustainable synthetic methods is crucial for the environmentally and economically viable production of this compound and its analogs. Current research is focused on moving away from harsh reaction conditions and toxic reagents towards greener alternatives.

Recent advancements in the synthesis of pyridazine derivatives include:

Metal-Free Reactions: The use of metal-free protocols, such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, offers a sustainable and cost-effective alternative to traditional metal-catalyzed methods. organic-chemistry.org

Green Chemistry Tools: Techniques like grinding and microwave-assisted synthesis are being employed to create pyridazinone derivatives more efficiently and with less environmental impact compared to conventional heating methods. ekb.eg

Catalyst-Free Tandem Reactions: The development of catalyst-free tandem sequences, such as hydroamination–SNAr, provides an operationally simple and efficient route to fused pyridazine systems. acs.org

Diaza-Wittig Reaction: This reaction has been utilized as a key step in a convenient strategy for the synthesis of versatile pyridazine derivatives, allowing for the variation of substituents on the heterocyclic ring. kuleuven.benih.govacs.org

Future efforts in this area will likely focus on the use of renewable starting materials, solvent-free reaction conditions, and the development of catalytic systems with high turnover numbers and easy recyclability. The application of sustainable practices in the synthesis of 2,4,6-trisubstituted pyridines, a related class of heterocycles, using surface-modified, reusable vials demonstrates a potential path forward. acs.orgacs.org

Uncovering Undiscovered Biological Targets and Mechanisms

While the biological activities of pyridazine derivatives are well-documented, the full therapeutic potential of this compound remains to be explored. Future research will focus on identifying novel biological targets and elucidating the mechanisms of action for its derivatives.

Currently, 3,6-disubstituted pyridazines are being investigated for their potential as:

Anticancer Agents: Research has shown that certain pyridazine derivatives exhibit potent anti-proliferative activity against various cancer cell lines. nih.gov In silico studies and biological evaluations have identified cyclin-dependent kinase 2 (CDK2) and the JNK1 pathway as potential targets for these compounds. nih.govacs.orgnih.govnih.gov

Antineuroinflammatory Compounds: A novel 3-amino-6-phenylpyridazine derivative has been shown to selectively block the production of pro-inflammatory cytokines and nitric oxide in activated glial cells, suggesting a therapeutic potential for neurodegenerative diseases. rsc.orgnih.gov

The following table summarizes the in vitro anticancer activity of selected 3,6-disubstituted pyridazine derivatives, highlighting their potential against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
11m T-47D (Breast)0.43 ± 0.01 nih.gov
11m MDA-MB-231 (Breast)0.99 ± 0.03 nih.gov
11l T-47D (Breast)- nih.gov
11l MDA-MB-231 (Breast)- nih.gov
9e A498 (Renal)- acs.org
9e T-47D (Breast)- acs.org

Future research will likely employ chemoproteomics and other advanced techniques to identify new protein targets for this compound derivatives. This could lead to the development of novel therapeutics for a wide range of diseases, including cancers, inflammatory disorders, and infectious diseases.

Development of this compound as Chemical Probes for Biological Systems

The unique properties of the pyridazine scaffold make it an excellent candidate for the development of chemical probes. These small molecules are essential tools for studying biological systems, allowing for the investigation of protein function and the validation of new drug targets. acs.org

The development of this compound-based chemical probes could be instrumental in:

Target Identification and Validation: Probes with high affinity and selectivity for a particular protein can help to confirm its role in a disease pathway.

Understanding Drug-Target Interactions: Labeled probes can be used to visualize and quantify the binding of a drug to its target within a cellular context.

Elucidating Biological Pathways: By selectively modulating the activity of a specific protein, these probes can help to unravel complex biological signaling networks.

Given the known biological activities of pyridazine derivatives against targets like CDK2 and their role in neuroinflammation, a logical next step is the rational design of this compound-based probes to further investigate these pathways. nih.govnih.govrsc.orgnih.gov

Expansion into Emerging Materials Science Applications

The pyridazine core is not only relevant to medicinal chemistry but also holds significant promise for the development of advanced materials. The unique electronic and photophysical properties of pyridazine derivatives make them attractive for a variety of applications in materials science. rsc.org

Emerging applications for pyridazine-based materials include:

Organic Light-Emitting Diodes (OLEDs): Pyridazine derivatives have been investigated as host materials for OLEDs and as ligands in phosphorescent iridium complexes. nih.govliberty.edu Their electron-deficient nature makes them suitable for use as electron acceptors in donor-acceptor type materials. nih.gov

Heat-Resistant and Flame-Retardant Polymers: A novel phthalonitrile (B49051) monomer containing a pyridazine ring has been synthesized to create a heat-resistant and flame-retardant polymer. The resulting material exhibits outstanding thermal stability and a high limiting oxygen index. nih.gov

Nonlinear Optical and Photovoltaic Materials: Research has shown that pyridazine heterocycles can be incorporated into molecules with interesting nonlinear optical properties and potential applications in photovoltaic devices. mdpi.com

The thermal properties of a pyridazine-containing phthalonitrile resin are highlighted in the table below, demonstrating its suitability for high-performance applications.

Polymer5% Weight Loss Temperature (°C)Glass Transition Temperature (°C)Char Residue at 850°C (%)Limiting Oxygen IndexReference
poly(BCPD)-370 501>40076.248 nih.gov

Future research in this area will likely focus on the synthesis and characterization of new this compound-based polymers and small molecules with tailored optical, electronic, and thermal properties for a range of advanced applications.

Q & A

Q. What are the standard synthetic routes for 3-Methyl-6-phenylpyridazine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis of this compound typically involves inverse Diels-Alder reactions or cyclization of tetrazines with aldehydes/ketones. For example, regioselective reactions using unsymmetrical tetrazines yield the pyridazine core. Key parameters include temperature control (e.g., reflux in chloroform) and stoichiometric ratios to minimize byproducts. NMR spectroscopy (e.g., ¹H and ¹³C) is critical for confirming regiochemistry, as seen in δ 8.06–8.04 (aromatic protons) and δ 22.1 (methyl group) . Optimization involves iterative adjustments to solvent polarity and catalyst selection.

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Structural confirmation relies on multinuclear NMR (¹H, ¹³C) to assign aromatic protons and methyl groups, complemented by high-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., m/z 170.0846 for C₁₁H₁₀N₂) . X-ray crystallography may resolve ambiguities in regiochemistry, while IR spectroscopy identifies functional groups like C=N stretching.

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer : Solubility tests in polar (DMSO, methanol) and nonpolar solvents (chloroform, hexane) guide solvent selection for reactions. Stability is assessed via accelerated degradation studies (e.g., exposure to light, heat, or acidic/basic conditions) monitored by HPLC. For example, methyl-substituted pyridazines exhibit moderate stability in anhydrous DMSO but degrade under prolonged UV exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?

  • Methodological Answer : Contradictions in NMR assignments (e.g., overlapping peaks or unexpected coupling constants) require 2D NMR techniques (COSY, HSQC) to clarify proton-proton correlations and carbon connectivity. For example, NOESY experiments can confirm spatial proximity of the methyl group to aromatic protons . Cross-validation with computational chemistry (DFT calculations for chemical shifts) is recommended .

Q. What strategies are effective for modifying the pyridazine core to enhance biological activity while maintaining stability?

  • Methodological Answer : Structural modifications include:
  • Electron-withdrawing groups (e.g., chloro, trifluoromethyl) at the 6-position to improve metabolic stability .
  • Heterocyclic appendages (e.g., triazolo or oxadiazole rings) to enhance binding affinity, as seen in antimicrobial analogs .
  • Sulfanyl or methylsulfonyl linkages to modulate solubility and target engagement .
    Biological evaluation follows standardized assays (e.g., MIC for antimicrobial activity, kinase inhibition assays) .

Q. How can computational modeling guide the design of this compound derivatives with specific electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) predicts electronic effects of substituents (e.g., Hammett σ values for electron-donating/withdrawing groups). Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., kinases or bacterial enzymes). For example, trifluoromethyl groups enhance electrophilicity, improving interactions with catalytic lysine residues .

Q. What are the challenges in scaling up the synthesis of this compound derivatives, and how are they mitigated?

  • Methodological Answer : Scale-up issues include exothermic reactions (controlled via slow reagent addition and cooling) and purity degradation (addressed by recrystallization or column chromatography). Process optimization uses Design of Experiments (DoE) to map critical parameters (temperature, pH, solvent ratio). For instance, tetrazine cyclizations require strict anhydrous conditions to prevent hydrolysis .

Q. How do researchers analyze conflicting bioactivity data across structurally similar pyridazine derivatives?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell line differences) or pharmacokinetic factors. Solutions include:
  • Meta-analysis of published IC₅₀/MIC values with normalization to control compounds.
  • ADME profiling (e.g., microsomal stability, plasma protein binding) to isolate intrinsic activity from bioavailability effects.
  • Structure-Activity Relationship (SAR) clustering to identify substituents with consistent trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.